

# Introduction: A Privileged Scaffold in Modern Drug Discovery

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## Compound of Interest

Compound Name: 4,7-Dichlorofuro[2,3-d]pyridazine

CAS No.: 13177-70-3

Cat. No.: B181504

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The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer both synthetic tractability and potent, selective biological activity. Among the vast array of heterocyclic systems, fused ring structures hold a place of particular importance, providing rigid frameworks that can orient functional groups in precise three-dimensional space to optimize interactions with biological targets. The furo[2,3-d]pyridazine core is one such "privileged scaffold." Its derivatives have garnered significant attention for their diverse pharmacological activities, including roles as inhibitors of critical cellular kinases like VEGFR-2 and EGFR, making them valuable leads in oncology research.<sup>[1][2]</sup>

This technical guide focuses on a key derivative and synthetic intermediate: **4,7-Dichlorofuro[2,3-d]pyridazine**. The strategic placement of two reactive chlorine atoms on the electron-deficient pyridazine ring transforms this molecule into a versatile building block, enabling access to a wide array of more complex derivatives through well-established synthetic methodologies. Understanding the core molecular structure, electronic properties, and reactivity of this compound is therefore fundamental for researchers, scientists, and drug development professionals aiming to leverage its potential in creating next-generation therapeutics. This document provides a comprehensive overview of its structure, a robust

protocol for its synthesis and characterization, and an exploration of its synthetic utility, grounded in established chemical principles.

## Molecular Structure and Physicochemical Properties

**4,7-Dichlorofuro[2,3-d]pyridazine** is an aromatic heterocyclic compound featuring a furan ring fused to a pyridazine (1,2-diazine) ring. This fusion creates a planar, bicyclic system with the IUPAC name **4,7-dichlorofuro[2,3-d]pyridazine**.

The core structure consists of a five-membered furan ring and a six-membered pyridazine ring sharing a carbon-carbon bond. The pyridazine moiety, with its two adjacent nitrogen atoms, is inherently electron-deficient, a characteristic that is further amplified by the strong inductive electron-withdrawing effects of the two chlorine atoms at positions C4 and C7. This pronounced electrophilicity is the cornerstone of the molecule's reactivity and its utility as a synthetic intermediate.

Fig 1. Molecular Structure with IUPAC Numbering.

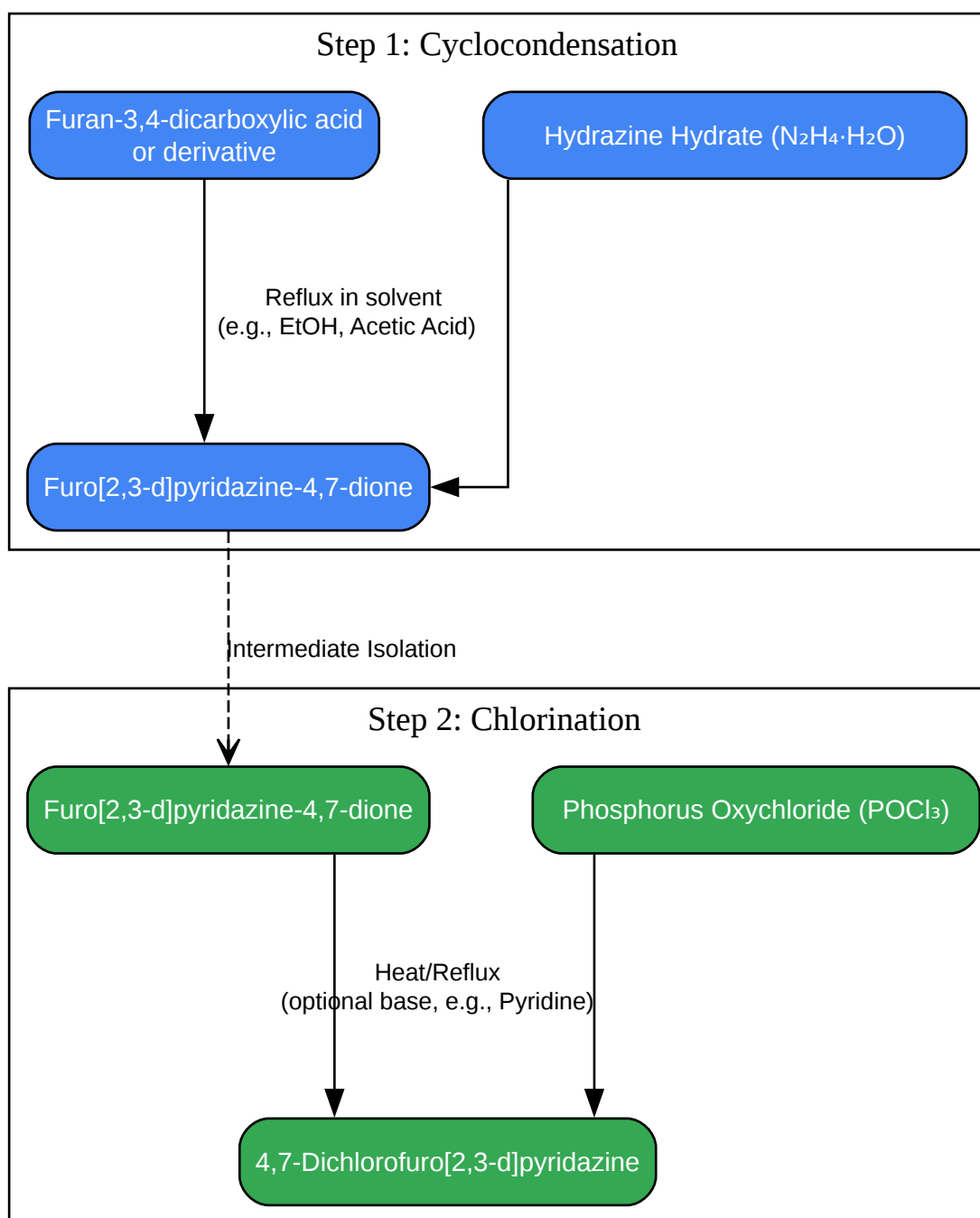
## Physicochemical Data Summary

The key computed physicochemical properties for **4,7-Dichlorofuro[2,3-d]pyridazine** are summarized below. This data is essential for planning reactions, predicting solubility, and understanding the molecule's general behavior.<sup>[3]</sup>

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>2</sub> N <sub>2</sub> O	PubChem[3]
Molecular Weight	189.00 g/mol	PubChem[3]
Exact Mass	187.9544181 Da	PubChem[3]
CAS Number	13177-70-3	PubChem[3]
IUPAC Name	4,7-dichlorofuro[2,3-d]pyridazine	PubChem[3]
InChIKey	GSVXBMHCLBNTFF-UHFFFAOYSA-N	PubChem[3]
SMILES	<chem>C1=COC2=C1C(=NN=C2Cl)Cl</chem>	PubChem[3]
XLogP3	2.2	PubChem[3]
Hydrogen Bond Donor Count	0	PubChem[3]
Hydrogen Bond Acceptor Count	3	PubChem[3]
Topological Polar Surface Area	38.9 Å <sup>2</sup>	PubChem[3]

## Synthesis and Mechanistic Rationale

While numerous publications utilize **4,7-Dichlorofuro[2,3-d]pyridazine** as a starting material, detailed experimental procedures for its preparation are not consolidated in a single source. However, a robust and chemically sound synthetic route can be constructed based on established principles of heterocyclic chemistry. The most logical pathway involves a two-step process: (1) formation of the furo[2,3-d]pyridazine-4,7-dione core via cyclocondensation, followed by (2) chlorination to yield the final product.



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Fig 2. Representative Synthetic Workflow.

## Experimental Protocol (Representative)

This protocol is a generalized procedure based on standard methods for the synthesis of related dichloropyridazine systems from their corresponding diones/dihydroxy precursors.[4][5]

### Step 1: Synthesis of Furo[2,3-d]pyridazine-4,7(5H,6H)-dione

- **Reagents & Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add furan-3,4-dicarboxylic acid (1.0 eq). Suspend the acid in a suitable solvent such as ethanol or glacial acetic acid.
- **Reaction:** Add hydrazine hydrate (approx. 1.1 eq) dropwise to the suspension.
- **Heating:** Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield furo[2,3-d]pyridazine-4,7(5H,6H)-dione.
- **Causality:** The dicarboxylic acid reacts with the two nucleophilic nitrogen atoms of hydrazine in a cyclocondensation reaction. The acidic conditions and heat facilitate the dehydration steps, leading to the formation of the stable, fused heterocyclic dione ring system.

### Step 2: Chlorination to **4,7-Dichlorofuro[2,3-d]pyridazine**

- **Reagents & Setup:** In a flask equipped for reflux under an inert atmosphere (e.g., nitrogen or argon), place the furo[2,3-d]pyridazine-4,7(5H,6H)-dione (1.0 eq) obtained from Step 1.
- **Reaction:** Carefully add an excess of phosphorus oxychloride ( $\text{POCl}_3$ , typically 5-10 eq). A tertiary amine base like pyridine or N,N-dimethylaniline (approx. 1.0 eq) can be added to facilitate the reaction.<sup>[4]</sup>
- **Heating:** Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
- **Work-up:** After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess  $\text{POCl}_3$ . The product will precipitate as a solid.
- **Purification:** Collect the crude solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. The product can be further purified by

recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

- Causality: The pyridazinone exists in tautomeric equilibrium with its dihydroxy form. The hydroxyl groups (or keto-enol tautomers) are converted into better leaving groups by phosphorylation with  $\text{POCl}_3$ . Subsequent nucleophilic attack by chloride ions (generated from  $\text{POCl}_3$ ) displaces the phosphate esters, yielding the desired dichloro-aromatic product. [6] This is a classic and highly effective method for converting hydroxy-azines into their chloro-derivatives.[5]

## Spectroscopic Validation and Characterization

While experimental spectral data for **4,7-Dichlorofuro[2,3-d]pyridazine** is not widely available in peer-reviewed literature, its structure can be unequivocally validated using a combination of standard spectroscopic techniques. The following tables outline the expected spectral characteristics, which serve as a reliable benchmark for confirming the identity and purity of a synthesized sample.

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

The simplicity of the proton NMR spectrum is a key identifier. The molecule possesses only two protons, both attached to the furan ring, creating a distinct and easily interpretable pattern.

$^1\text{H}$ NMR (Expected)	
Chemical Shift ( $\delta$ , ppm)	Multiplicity
~7.0 - 7.5	Doublet (d)
~7.8 - 8.3	Doublet (d)

Note: A small coupling constant ( $J \approx 2\text{-}3$  Hz) is expected between H-2 and H-3. The exact chemical shifts can vary based on the solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).

**<sup>13</sup>C NMR (Expected)**

Chemical Shift (δ, ppm)	Assignment
~110 - 120	C-2 or C-3
~140 - 150	C-3 or C-2
~125 - 135	C-3a or C-7a
~150 - 160	C-4 or C-7 (attached to Cl)

Note: Four distinct signals are expected for the six carbon atoms due to molecular symmetry not being present across the entire fused system. The carbons attached to chlorine (C4, C7) and the bridgehead carbons (C3a, C7a) will appear as quaternary signals in a DEPT experiment.

## Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of the two chlorine atoms due to their characteristic isotopic distribution (<sup>35</sup>Cl ≈ 75.8%, <sup>37</sup>Cl ≈ 24.2%).

**Mass Spectrometry (Expected)**

Ion	m/z (Nominal)
[M] <sup>+</sup>	188
[M+2] <sup>+</sup>	190
[M+4] <sup>+</sup>	192

This distinctive 100:65:10 triplet is a definitive fingerprint for a molecule containing two chlorine atoms.

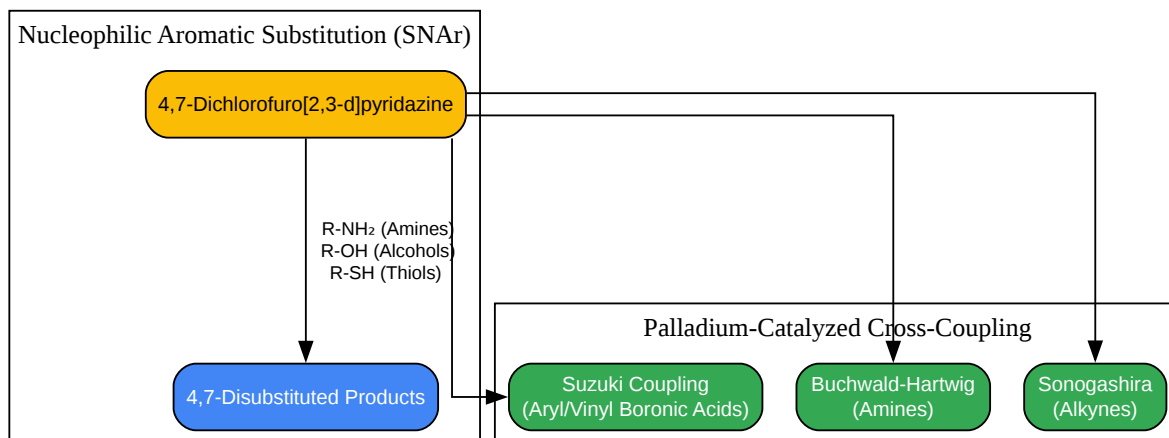
## Infrared (IR) Spectroscopy

IR Spectroscopy (Expected)	
Wavenumber (cm <sup>-1</sup> )	Vibration Type
3100 - 3150	C-H stretch (aromatic/furan)
1550 - 1620	C=C / C=N stretching (aromatic ring)
1000 - 1250	C-O-C stretching (furan ether)
700 - 850	C-Cl stretching

## Reactivity and Synthetic Utility

The primary value of **4,7-Dichlorofuro[2,3-d]pyridazine** in synthetic chemistry lies in the reactivity of its two carbon-chlorine bonds. The electron-deficient nature of the pyridazine ring makes positions C4 and C7 highly susceptible to nucleophilic aromatic substitution (S<sub>N</sub>Ar). This allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols.<sup>[7]</sup>

Furthermore, these C-Cl bonds are excellent handles for modern palladium-catalyzed cross-coupling reactions. Methods such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly functionalized furo[2,3-d]pyridazine derivatives.



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Fig 3. Key Reactivity Pathways for Synthetic Diversification.

This dual reactivity makes **4,7-Dichlorofuro[2,3-d]pyridazine** an ideal starting point for constructing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

## Conclusion

**4,7-Dichlorofuro[2,3-d]pyridazine** is more than a simple heterocyclic molecule; it is a strategically designed synthetic platform. Its rigid, planar furo[2,3-d]pyridazine core provides a stable anchor, while its two chlorine atoms act as versatile functional handles for diversification. A deep understanding of its electronic structure, which renders the C4 and C7 positions highly electrophilic, is key to exploiting its synthetic potential. Through robust and well-understood reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel compounds. Given the established biological importance of this scaffold, **4,7-Dichlorofuro[2,3-d]pyridazine** stands as an exceptionally valuable tool for scientists engaged in the rational design and development of new therapeutic agents.

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